molecular formula C11H10N2O2S B5759585 4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate

Cat. No.: B5759585
M. Wt: 234.28 g/mol
InChI Key: DTRQNYVZJYZNQW-UHFFFAOYSA-N
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Description

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound features a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate typically involves the reaction of 3-ethylpyridine with a thiazole derivative under specific conditions. One common method includes the use of a bromoketone and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired product . The reaction conditions often involve the use of mild and metal-free environments, such as toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridinium salts.

Scientific Research Applications

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with biological membranes and proteins, affecting their function. The thiazole ring can participate in various biochemical reactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium salts and thiazole derivatives, such as:

Uniqueness

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate is unique due to its specific combination of a pyridinium ion and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-8-4-3-5-13(6-8)10-9(7-14)16-11(15)12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRQNYVZJYZNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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